molecular formula C21H26N2S B4279386 4-benzyl-N-(4-methylbenzyl)-1-piperidinecarbothioamide

4-benzyl-N-(4-methylbenzyl)-1-piperidinecarbothioamide

Cat. No. B4279386
M. Wt: 338.5 g/mol
InChI Key: PIPDYRXKDMVRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(4-methylbenzyl)-1-piperidinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidinecarbothioamide derivatives, which are known for their potential pharmacological properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-methylbenzyl)-1-piperidinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the inflammatory and pain pathways. This compound has also been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
4-benzyl-N-(4-methylbenzyl)-1-piperidinecarbothioamide has been reported to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the body. Additionally, this compound has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzyl-N-(4-methylbenzyl)-1-piperidinecarbothioamide is its potential pharmacological properties. This compound has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-benzyl-N-(4-methylbenzyl)-1-piperidinecarbothioamide. One of the main directions is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in neurological disorders. Furthermore, the synthesis method of 4-benzyl-N-(4-methylbenzyl)-1-piperidinecarbothioamide can be optimized to improve the yield and purity of the final product.

Scientific Research Applications

4-benzyl-N-(4-methylbenzyl)-1-piperidinecarbothioamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-benzyl-N-[(4-methylphenyl)methyl]piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S/c1-17-7-9-20(10-8-17)16-22-21(24)23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPDYRXKDMVRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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